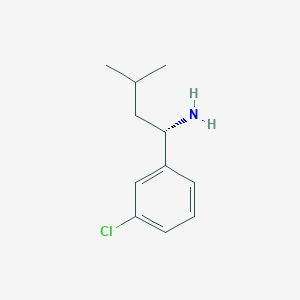
(S)-1-(3-Chlorophenyl)-3-methylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-Chlorophenyl)-3-methylbutan-1-amine is a chiral amine compound characterized by the presence of a chlorophenyl group and a methylbutyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chlorophenyl)-3-methylbutan-1-amine typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. Another approach is the asymmetric hydrogenation of a suitable precursor.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes or the use of biocatalysts to achieve high enantioselectivity. The choice of method depends on factors such as cost, efficiency, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3-Chlorophenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
(S)-1-(3-Chlorophenyl)-3-methylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (S)-1-(3-Chlorophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(3-Chlorophenyl)-3-methylbutan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(3-Chlorophenyl)-2-methylpropan-1-amine: A structurally similar compound with a different alkyl chain length.
1-(3-Chlorophenyl)-3-methylbutan-2-amine: A positional isomer with the amine group located at a different position on the butyl chain.
Uniqueness
(S)-1-(3-Chlorophenyl)-3-methylbutan-1-amine is unique due to its specific stereochemistry and the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for studying stereoselective processes and developing chiral drugs.
Propriétés
Formule moléculaire |
C11H16ClN |
|---|---|
Poids moléculaire |
197.70 g/mol |
Nom IUPAC |
(1S)-1-(3-chlorophenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-8(2)6-11(13)9-4-3-5-10(12)7-9/h3-5,7-8,11H,6,13H2,1-2H3/t11-/m0/s1 |
Clé InChI |
GRIXKYOHBBJHBT-NSHDSACASA-N |
SMILES isomérique |
CC(C)C[C@@H](C1=CC(=CC=C1)Cl)N |
SMILES canonique |
CC(C)CC(C1=CC(=CC=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine](/img/structure/B12946958.png)
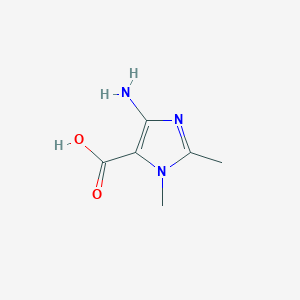
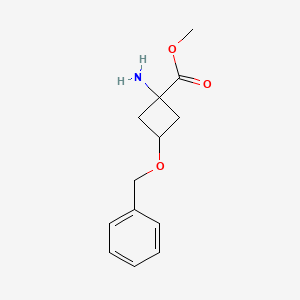


![Thieno[2,3-d]pyridazin-7-amine](/img/structure/B12946982.png)
![2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12946987.png)

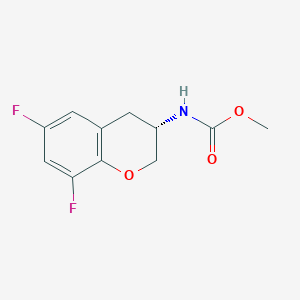
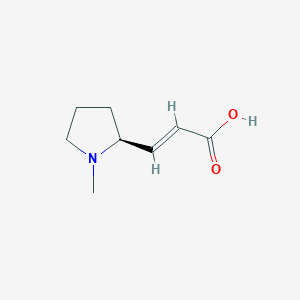
![O-(2-(1,2-Dihexanoyl-3-(7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanoyl)triazyl)ethyl) methanesulfonothioate](/img/structure/B12947031.png)

![3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B12947042.png)

